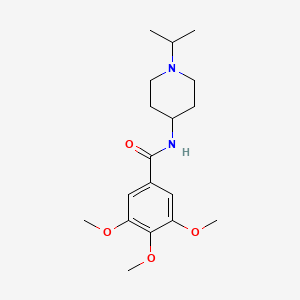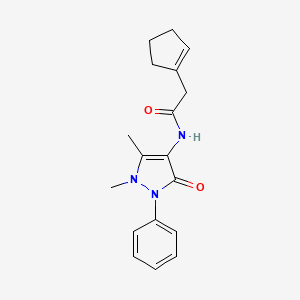![molecular formula C19H11Cl2N3O B4884720 2-amino-4-(2,4-dichlorophenyl)-4H-pyrano[3,2-h]quinoline-3-carbonitrile CAS No. 5881-78-7](/img/structure/B4884720.png)
2-amino-4-(2,4-dichlorophenyl)-4H-pyrano[3,2-h]quinoline-3-carbonitrile
Descripción general
Descripción
2-amino-4-(2,4-dichlorophenyl)-4H-pyrano[3,2-h]quinoline-3-carbonitrile is a useful research compound. Its molecular formula is C19H11Cl2N3O and its molecular weight is 368.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 367.0279174 g/mol and the complexity rating of the compound is 601. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Photovoltaic Properties and Organic-Inorganic Photodiode Fabrication
Researchers have explored the use of 4H-pyrano[3,2-c]quinoline derivatives, including compounds similar to 2-amino-4-(2,4-dichlorophenyl)-4H-pyrano[3,2-h]quinoline-3-carbonitrile, in the fabrication of organic-inorganic photodiodes. These compounds exhibit photovoltaic properties when used in heterojunction diodes, showing potential as materials in solar energy applications. The presence of chlorophenyl groups in these compounds has been shown to improve diode parameters (Zeyada, El-Nahass, & El-Shabaan, 2016).
Optical and Structural Properties
The optical and structural properties of thin films made from derivatives of 4H-pyrano[3,2-c]quinoline, closely related to the target compound, have been studied. These compounds form nanocrystallites dispersed in an amorphous matrix upon thermal deposition to form thin films. Their optical properties, determined by spectrophotometric measurements, show potential applications in photonics and optoelectronics (Zeyada, El-Nahass, & El-Shabaan, 2016).
Antimicrobial Properties
Several pyran derivatives based on hydroxyquinoline, including those structurally similar to the target compound, have displayed significant antibacterial activity against various Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antimicrobial agents (Rbaa et al., 2019).
Electrical and Dielectric Properties
The electrical and dielectric properties of similar 4H-pyrano[[3,2-c]quinoline derivatives have been investigated, showing that these compounds possess remarkable frequency and temperature-dependent dielectric behaviors. These properties suggest their applicability in electronic devices, particularly where dielectric materials are crucial (Zeyada, El-Taweel, El-Nahass, & El-Shabaan, 2016).
Antitumor Potential
Studies on halogenated 2-amino-4-aryl-4H-pyrano[3,2-h]quinoline-3-carbonitrile derivatives, which are structurally similar to the target compound, have indicated significant cytotoxic activity against various human tumor cell lines. The structure-activity relationship studies highlight that specific substitutions at certain positions in the molecule can enhance its antitumor potential (Fouda, 2017).
Quantum Chemical Studies and Nonlinear Optical Behavior
Quantum chemical studies on derivatives of 4H-pyrano[3,2-c]quinoline have revealed insights into molecular geometry, natural bond orbital analysis, and nonlinear optical behavior. These findings imply potential applications in materials science, particularly in the development of materials with nonlinear optical properties (Fatma, Bishnoi, & Verma, 2015).
Corrosion Inhibition
Compounds structurally related to this compound have been investigated for their potential as corrosion inhibitors. Studies suggest these compounds can form a protective film on metal surfaces, indicating their potential application in corrosion protection (Eldesoky et al., 2019).
Cell Cycle Arrest and Apoptosis in Cancer Cells
Certain pyranoquinoline derivatives have been shown to induce cell cycle arrest and trigger apoptosis in various cancer cell lines. This suggests their potential use in cancer therapy, particularly in the development of novel chemotherapeutic agents [(Fouda, Youssef, Afifi, Mora, & El-Agrody, 2019)](https://consensus.app/papers/cell-cycle-arrest-induction-apoptosis-newly-synthesized-fouda/2ca95c0ecedb55a1ad448528d67b6f69/?utm_source=chatgpt).
Crystal Structure and Synthesis of Derivatives
The crystal structure and synthesis of derivatives of 2-amino-4-(2-chlorophenyl)-4H-pyrano[3,2-h]quinoline and related compounds have been extensively studied. This research provides valuable insights into the molecular architecture and potential applications of these compounds in various fields, including materials science and drug development (Shi, Wu, Zhuang, & Zhang, 2004).
Eco-Friendly Synthesis and Biological Activities
The eco-friendly synthesis of pyrano[3,2-c]quinolone derivatives, along with their antibacterial and antioxidant properties, has been explored. This approach not only highlights the compound's potential in medicinal chemistry but also emphasizes sustainable methods in chemical synthesis (Memar et al., 2020).
Novel Heteroannulated Derivatives Synthesis
The synthesis of novel heteroannulated pyrano[3,2-c]quinolines showcases the versatility of this chemical framework in creating diverse molecules, which could have implications in drug discovery and materials science (Badran, Ibrahim, & Alnamer, 2018).
Propiedades
IUPAC Name |
2-amino-4-(2,4-dichlorophenyl)-4H-pyrano[3,2-h]quinoline-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11Cl2N3O/c20-11-4-6-12(15(21)8-11)16-13-5-3-10-2-1-7-24-17(10)18(13)25-19(23)14(16)9-22/h1-8,16H,23H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVOJFVNJNQMMQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C3=C(C=C2)C(C(=C(O3)N)C#N)C4=C(C=C(C=C4)Cl)Cl)N=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90386865 | |
| Record name | 2-amino-4-(2,4-dichlorophenyl)-4H-pyrano[3,2-h]quinoline-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90386865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5881-78-7 | |
| Record name | 2-amino-4-(2,4-dichlorophenyl)-4H-pyrano[3,2-h]quinoline-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90386865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,2-dimethyl-N-{1-[1-(4-oxo-4-phenylbutanoyl)-4-piperidinyl]-1H-pyrazol-5-yl}propanamide](/img/structure/B4884649.png)
![3-(4-nitrophenyl)-1-phenylbenzo[f]quinoline](/img/structure/B4884653.png)
![(3-Bromo-4-methoxyphenyl)[4-(4-nitrophenyl)piperazin-1-yl]methanone](/img/structure/B4884657.png)
![N-(2-bromo-4,6-difluorophenyl)-2-{[4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazolin-2-yl]thio}acetamide](/img/structure/B4884662.png)
![1-[(1-ethyl-5-methylpyrazol-4-yl)methyl]-N-[3-(1H-indol-2-yl)phenyl]piperidine-4-carboxamide](/img/structure/B4884669.png)
![7,8-DIMETHYL-2-{(E)-1-[5-(1-OXO-1,3-DIHYDRO-5-ISOBENZOFURANYL)-2-FURYL]METHYLIDENE}[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3(2H)-ONE](/img/structure/B4884687.png)
![methyl (4Z)-1,2-dimethyl-4-[4-(methylsulfanyl)benzylidene]-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B4884689.png)
![1,5-Dichloro-2-[2-[2-(4-ethoxyphenoxy)ethoxy]ethoxy]-3-methylbenzene](/img/structure/B4884694.png)

![Benzene, 1,1'-oxybis[4-[(4-chlorophenyl)sulfonyl]-](/img/structure/B4884709.png)


![2-[N-(benzenesulfonyl)-4-chloro-3-(trifluoromethyl)anilino]-N-(3-methoxyphenyl)acetamide](/img/structure/B4884737.png)
